molecular formula C17H17ClO5S B8562042 Benzyl 2-(4-(chlorosulfonyl)-3,5-dimethylphenoxy)acetate

Benzyl 2-(4-(chlorosulfonyl)-3,5-dimethylphenoxy)acetate

Cat. No.: B8562042
M. Wt: 368.8 g/mol
InChI Key: QUBLXRUSUDOGQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-(4-(chlorosulfonyl)-3,5-dimethylphenoxy)acetate is a useful research compound. Its molecular formula is C17H17ClO5S and its molecular weight is 368.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H17ClO5S

Molecular Weight

368.8 g/mol

IUPAC Name

benzyl 2-(4-chlorosulfonyl-3,5-dimethylphenoxy)acetate

InChI

InChI=1S/C17H17ClO5S/c1-12-8-15(9-13(2)17(12)24(18,20)21)22-11-16(19)23-10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3

InChI Key

QUBLXRUSUDOGQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)Cl)C)OCC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Referring to FIG. 37, to a solution of 2-(4-(chlorosulfonyl)-3,5-dimethylphenoxy)acetyl chloride (6 g, 20.3 mmol) in THF (60 mL) were added dropwise a solution of BnOH (2.2 g, 20.3 mmol). Et3N (3.44 mL, 24.3 mmol) and DMAP (25 mg, 0.2 mmol) in THF (30 mL) at −78° C. The reaction mixture was stirred for 5 h at −78° C. and then poured into HCl solution (1 N, 100 mL). The resulting mixture was extracted with ethyl acetate (100 mL×2). The combined extracts were washed with brine, dried over anhydrous Na2SO4 and concentrated under reduced pressure. The residue was purified by flash column chromatography (petroleum ether/EtOAc=60:1) to give product as a white powder (1.2 g, 16% yield). 2-(4-(Chlorosulfonyl)-3,5-dimethylphenoxy)acetyl chloride (2.0 g) was recovered. 1H NMR (CDCl3, 300 MHz): δ 7.42-7.32 (m, 5H), 6.67 (s, 2H), 5.32 (s, 2H), 4.74 (s, 2H) 2.72 (s, 6H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
3.44 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Name
Quantity
25 mg
Type
catalyst
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Seven
Yield
16%

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